molecular formula C18H15ClF3N3O2 B15006433 2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-3-carboxamide

2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-3-carboxamide

Cat. No.: B15006433
M. Wt: 397.8 g/mol
InChI Key: WBPBZJALVPENLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine carboxamide core linked to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethylating agents.

    Coupling with Pyridine Carboxamide: The final step involves coupling the indole derivative with a pyridine carboxamide derivative using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the pyridine ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used to study the effects of trifluoromethoxy groups on biological activity.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of indole derivatives in biological systems.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors, influencing signaling pathways. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for certain targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-{2-[2-methyl-5-(methoxy)-1H-indol-3-yl]ethyl}pyridine-3-carboxamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-chloro-N-{2-[2-methyl-5-(fluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-3-carboxamide: Similar structure but with a fluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-3-carboxamide makes it unique compared to its analogs. This group can significantly alter the compound’s lipophilicity, metabolic stability, and binding interactions, potentially leading to enhanced biological activity and selectivity.

Properties

Molecular Formula

C18H15ClF3N3O2

Molecular Weight

397.8 g/mol

IUPAC Name

2-chloro-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H15ClF3N3O2/c1-10-12(6-8-24-17(26)13-3-2-7-23-16(13)19)14-9-11(27-18(20,21)22)4-5-15(14)25-10/h2-5,7,9,25H,6,8H2,1H3,(H,24,26)

InChI Key

WBPBZJALVPENLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.